molecular formula C13H18BNO5 B1457872 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 677746-34-8

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1457872
M. Wt: 279.1 g/mol
InChI Key: DLBHUTKTPNNASR-UHFFFAOYSA-N
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Description

“2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it appears to contain a methoxy-nitrophenyl group and a tetramethyl-dioxaborolane group12.



Synthesis Analysis

There is no specific information available on the synthesis of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. However, similar compounds are often synthesized through reactions involving phenyl isothiocyanate and corresponding amines3.



Molecular Structure Analysis

The molecular structure of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not readily available. However, the molecular formula of a similar compound, 2-Methoxy-5-nitrophenol, is C7H7NO42.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, a similar compound, 2-Methoxy-5-nitrophenol, has a molecular weight of 169.135 Da2.


Scientific Research Applications

Synthesis and Material Applications

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various synthesis processes. One significant application is in the synthesis of pinacolylboronate-substituted stilbenes. These derivatives have potential applications in creating new materials for LCD technology and are being investigated for their therapeutic potential in neurodegenerative diseases (Das et al., 2015). Additionally, this compound plays a role in the synthesis of various boronic acid derivatives, which show potential for inhibiting serine proteases (Spencer et al., 2002).

Crystallography and Structural Analysis

The crystal structure of related dioxaborolane compounds has been studied to understand their molecular configuration and potential interactions (Seeger & Heller, 1985). Such studies are crucial for designing molecules with specific properties and functions.

Applications in Polymer Chemistry

In polymer chemistry, variants of dioxaborolane are used in the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization (Yokozawa et al., 2011). This method is significant for creating polymers with specific molecular weights and regioregularity, essential for electronic and photonic applications.

Organic Synthesis and Catalysis

The compound and its derivatives are useful in organic synthesis, such as the transition metal-catalyzed hydroboration of alkenes to produce organoboronate esters, which are stable and have various applications (Fritschi et al., 2008). These reactions are fundamental in synthesizing complex organic molecules.

Biological Applications

Although direct studies on 2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in biological systems are limited, related compounds have been explored for their biological activities. For instance, some boron-containing stilbene derivatives show inhibitory effects on lipogenesis in mammalian hepatocytes, highlighting their potential as lipid-lowering drugs (Das et al., 2011).

Safety And Hazards

The safety and hazards of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, similar compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled4.


Future Directions

There is no specific information available on the future directions of “2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. However, research into similar compounds continues to be an active area of study.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-(2-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-8-9(15(16)17)6-7-11(10)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBHUTKTPNNASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
W Ni, H Fang, G Springsteen… - The Journal of Organic …, 2004 - ACS Publications
The complex that forms between a boronic acid and a diol is often much more acidic than the starting boronic acid. In conditions where the solution pH is between the two pK a values, …
Number of citations: 86 pubs.acs.org

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